5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
Overview
Description
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hetero-Diels-Alder Additions and Transformations
Zhuo, Wyler, and Schenk (1995) explored the cycloadditions of α,β-unsaturated-acyl cyanides with bromo-ethoxyethene, yielding bromo-ethoxy-dihydro-pyran-carbonitriles. They investigated the transformation of these compounds into various derivatives, showcasing the potential of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile in organic synthesis and heterocyclic chemistry (Zhuo, Wyler, & Schenk, 1995).
Synthesis of Novel Heterocyclic Systems
The work by Kisel et al. (2002) on the synthesis of novel heterocyclic systems containing spiro-linked tetrahydropyran and dihydro-isoquinoline fragments demonstrates the versatility of pyran derivatives in forming complex organic structures. This research highlights the utility of this compound in constructing intricate molecular architectures (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).
Catalytic Activities in Synthesis of Pyrans and Chromenes
Ebrahimipour et al. (2018) synthesized a novel Schiff base Cu(II) complex and investigated its catalytic activities for synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. The study showcases the role of this compound in facilitating catalytic reactions, contributing to advancements in organic synthesis and catalysis (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
Synthesis of Fluorescent Nanoparticles
Fischer, Baier, and Mecking (2013) utilized bromo and tetrahydro-2H-pyran-2-yloxy derivatives in the synthesis of heterodisubstituted polyfluorenes. These compounds were crucial for producing stable nanoparticles with high fluorescence emission, highlighting the compound's potential in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Kinetics and Mechanism of Pyrolysis Studies
The research by Álvarez-Aular et al. (2018) on the kinetics and mechanism of pyrolysis of phenoxy tetrahydro-2H-pyrans in gas-phase offers insights into the thermal behavior and stability of such compounds. This study is significant for understanding the decomposition processes of pyran derivatives in high-temperature environments (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKPYGCDWSDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736456 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876918-62-6 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.